1-Boc-4,4-dimethyl-L-proline Methyl Ester
Description
Contextualization within N-Protected Proline Derivatives and Their Significance in Chemical Research
N-protected proline derivatives are a cornerstone of modern synthetic chemistry, valued for their rigid cyclic structure which serves as a powerful stereodirecting element. organic-chemistry.org The protection of the secondary amine is crucial for several reasons. It prevents unwanted side reactions, such as self-condensation, and modulates the compound's solubility and reactivity. The tert-butoxycarbonyl (Boc) group, in particular, is widely used due to its stability under various reaction conditions and its facile removal under acidic conditions. chemimpex.com This protecting group enhances the stability and solubility of the proline scaffold, making it an ideal component for peptide synthesis and other complex organic transformations. chemimpex.combiointerfaceresearch.com
The significance of these derivatives extends across multiple domains of chemical research:
Organocatalysis: N-protected prolines are precursors to a wide array of organocatalysts that promote asymmetric reactions with high enantioselectivity. organic-chemistry.org
Peptide Synthesis: In peptide chemistry, proline's unique structure introduces kinks or bends into peptide chains, influencing their secondary structure and biological activity. organic-chemistry.orgnih.gov N-Boc protection is a standard strategy in solid-phase and solution-phase peptide synthesis. sigmaaldrich.com
Bioactive Compounds: These derivatives serve as chiral synthons for the construction of complex natural products and pharmaceuticals. organic-chemistry.org The conformational constraints imposed by the proline ring are often key to the biological function of the target molecule. nih.gov
The strategic choice of the N-protecting group, such as Boc or benzoyl, can also influence the stereochemical outcome of reactions involving the proline scaffold, such as diastereoselective alkylations of proline enolates. nih.gov
| Parameter | Description | Significance in Chemical Research |
| N-Protection | The attachment of a protecting group (e.g., Boc) to the nitrogen atom of the proline ring. | Prevents unwanted reactivity of the amine, enhances solubility, and allows for controlled, sequential reactions. |
| Chiral Scaffold | The inherent, fixed chirality of the L-proline molecule. | Serves as a template or catalyst to induce stereoselectivity in the synthesis of other chiral molecules. |
| Conformational Rigidity | The five-membered ring structure limits free rotation, creating a constrained molecular shape. | Influences peptide folding and provides a predictable stereochemical environment for asymmetric reactions. |
Historical Development and Evolution of Proline-Based Chiral Scaffolds in Organic Synthesis
The recognition of L-proline as a powerful chiral catalyst marked a pivotal moment in the development of organocatalysis—a field that uses small organic molecules to catalyze chemical reactions. libretexts.org This area emerged as a complementary approach to traditional metal- and enzyme-based catalysis. libretexts.org
The seminal work in the early 1970s by multiple research groups, including the Hajos–Parrish–Eder–Sauer–Wiechert reaction, demonstrated the remarkable ability of L-proline to catalyze an intramolecular aldol (B89426) reaction with high enantioselectivity. wikipedia.org This discovery, though not fully appreciated at the time, is often considered the starting point for modern proline organocatalysis. wikipedia.org It established that a simple, naturally occurring amino acid could function as a "simplest enzyme," facilitating complex bond formations with stereocontrol. libretexts.org
Over the subsequent decades, the scope of proline catalysis expanded dramatically. Researchers demonstrated its efficacy in a wide range of asymmetric transformations, including Mannich reactions, Michael additions, and α-aminations. wikipedia.org The mechanistic understanding also evolved, with the proposal of key enamine and iminium ion intermediates and transition state models that explain the high degree of stereoselectivity observed. libretexts.orgwikipedia.org This foundational work spurred the development of numerous proline derivatives, where modifications to the proline ring or the N-protecting group were made to fine-tune catalytic activity and selectivity for specific applications. organic-chemistry.orgwikipedia.org
| Milestone | Year(s) | Significance |
| Hajos–Parrish–Eder–Sauer–Wiechert Reaction | 1971 | First reported L-proline-catalyzed asymmetric intramolecular aldol reaction, a foundational discovery in organocatalysis. wikipedia.org |
| Expansion of Proline Catalysis | 1980s-1990s | Application of proline to other asymmetric reactions like Mannich and Michael additions. wikipedia.org |
| Mechanistic Elucidation | Late 1990s-2000s | Development of the enamine and iminium catalysis models, providing a rational basis for the observed stereoselectivity. libretexts.org |
| Development of Proline Derivatives | 2000s-Present | Synthesis of modified proline scaffolds to enhance catalytic efficiency, selectivity, and substrate scope. organic-chemistry.org |
Unique Structural Characteristics and Stereochemical Implications of the 4,4-Dimethyl-L-proline Moiety
The defining feature of 1-Boc-4,4-dimethyl-L-proline methyl ester is the gem-dimethyl group at the C4 position of the pyrrolidine (B122466) ring. This substitution introduces a quaternary carbon center and has profound stereochemical consequences.
The proline ring is not flat; it adopts one of two preferred puckered conformations, known as Cγ-exo and Cγ-endo. The substitution pattern on the ring strongly influences which pucker is favored. The presence of the bulky gem-dimethyl group at the C4 position severely restricts the ring's flexibility, locking it into a more defined and rigid conformation. This conformational locking is a key feature, as it creates a highly predictable steric environment around the chiral center at C2.
The stereochemical implications of this structural rigidity are significant:
Enhanced Stereodirecting Ability: When used as a chiral auxiliary or as part of a catalyst, the fixed conformation of the 4,4-dimethylproline moiety can lead to higher levels of diastereoselectivity or enantioselectivity in chemical reactions. The predictable orientation of substituents shields one face of the reacting molecule more effectively than a more flexible proline ring.
Modulation of Peptide Conformation: When incorporated into a peptide, quaternary proline analogues like 4,4-dimethylproline act as potent modulators of the peptide's secondary structure. nih.gov The steric bulk and conformational bias imposed by the gem-dimethyl group can force specific turns or twists in the peptide backbone, which is a valuable tool for peptide engineering and the design of peptidomimetics with enhanced stability or receptor selectivity. nih.gov The substituent at the 4-position is known to influence the ratio of trans to cis isomers of the preceding amide bond, a critical factor in protein folding and function. nih.gov
| Structural Feature | Description | Stereochemical Implication |
| Gem-Dimethyl Group | Two methyl groups attached to the C4 position of the proline ring. | Introduces a quaternary center, increasing steric bulk and restricting ring flexibility. |
| Conformational Lock | The restricted puckering of the pyrrolidine ring into a favored conformation (exo or endo). | Creates a highly predictable three-dimensional structure, enhancing its ability to control the stereochemical outcome of reactions. |
| Quaternary Analogue | A proline derivative with a fully substituted carbon atom on the ring. | Acts as a powerful tool to impose conformational constraints in peptides, influencing their biological activity. nih.gov |
Overview of Current Academic Research Trends for Functionalized Proline Methyl Esters
Current research on functionalized proline methyl esters is diverse, reflecting the versatility of the proline scaffold in addressing challenges in synthesis, materials science, and chemical biology. A prominent trend is the development of proline derivatives with novel functionalities to achieve specific outcomes.
Recent research directions include:
Advanced Peptide Synthesis: A technique known as "proline editing" allows for the synthesis of peptides containing stereospecifically modified proline residues. acs.org This method enables the late-stage functionalization of a hydroxyproline (B1673980) residue within a peptide, granting access to a vast array of structurally diverse peptides for studying structure-function relationships. acs.orgnih.gov
Catalysis and Materials Science: L-proline methyl ester derivatives have been employed as ligands to synthesize and functionalize gold nanoclusters. rsc.org These functionalized nanoparticles exhibit peroxidase-mimicking catalytic activity, demonstrating the application of proline derivatives in the development of novel nanozymes for sensing and catalysis. rsc.org
Synthesis of Complex Molecules: Researchers continue to develop efficient, large-scale synthetic routes to valuable functionalized prolines, such as N-Boc-4-fluoro-L-proline, which are important building blocks for pharmaceuticals. researchgate.net The development of novel catalytic reactions, such as Cu(I)-catalyzed cycloadditions, provides access to highly functionalized and complex proline frameworks that would be difficult to synthesize otherwise. mdpi.com
Conformational Studies: High-resolution spectroscopic techniques, combined with computational modeling, are being used to perform detailed conformational analyses of proline methyl esters. researcher.life These fundamental studies provide insights into the subtle energetic differences between various conformers, which is crucial for understanding and predicting their behavior in larger molecular systems.
Rationale for Investigating this compound in Advanced Chemical Methodologies
The investigation of this compound in advanced chemical methodologies is driven by the pursuit of enhanced stereochemical control. The rationale is built upon the unique combination of its structural features: the N-Boc protecting group, the C-terminal methyl ester, and, most importantly, the conformation-locking 4,4-dimethyl substitution.
The primary motivation is to leverage the compound's exceptional rigidity. In asymmetric synthesis, achieving high levels of stereoselectivity often depends on minimizing the number of accessible transition states for a reaction. The conformational constraint imposed by the gem-dimethyl group reduces the flexibility of the proline scaffold, thereby limiting the number of low-energy reaction pathways and favoring a single, desired stereochemical outcome.
Researchers are interested in this specific compound for its potential to:
Serve as a superior chiral building block: In multi-step syntheses of complex molecules, introducing the 4,4-dimethylproline unit can set a key stereocenter with high fidelity, which is then carried through the remainder of the synthetic sequence.
Act as a precursor to highly selective organocatalysts: By modifying the methyl ester or using the deprotected amine, catalysts can be designed where the rigid 4,4-dimethylproline core provides a well-defined chiral environment, leading to improved enantioselectivity compared to catalysts based on unsubstituted proline.
In essence, this compound is investigated because it represents an optimized version of the proline scaffold, where conformational ambiguity—a common challenge in stereoselective synthesis—is significantly minimized, offering a more reliable and effective tool for the construction of precise three-dimensional molecular structures.
Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(4,5)7-9(14)10(15)17-6/h9H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKUQLCATBOEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Boc 4,4 Dimethyl L Proline Methyl Ester and Analogues
Strategies for the Enantioselective Synthesis of 4,4-Dimethyl-L-proline Ring Systems
The cornerstone of synthesizing the target molecule is the enantioselective construction of the 4,4-dimethyl-L-proline core. This involves the formation of a pyrrolidine (B122466) ring with a gem-dimethyl group at the 4th position and controlling the stereochemistry at the C2 position to favor the L-configuration.
Asymmetric Synthesis Approaches Utilizing Chiral Auxiliaries and Catalysts
The use of chiral auxiliaries and catalysts is a powerful strategy to induce asymmetry in the formation of the 4,4-dimethylpyrrolidine ring. These methods often involve the diastereoselective alkylation of a chiral enolate or the use of a chiral catalyst to control the stereochemical outcome of a cyclization reaction.
One common approach involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent bearing a chiral auxiliary. The auxiliary, typically derived from a readily available chiral pool molecule like camphor (B46023) or a chiral amine, directs the incoming electrophiles (in this case, two methyl groups or a precursor) to a specific face of the enolate, thereby establishing the desired stereochemistry. After the alkylation, the chiral auxiliary is cleaved to yield the desired 4,4-dimethylated proline precursor.
Catalytic asymmetric methods offer a more atom-economical approach. For instance, transition metal-catalyzed asymmetric allylic alkylation (AAA) reactions can be employed to construct the pyrrolidine ring. In such a strategy, a suitable acyclic precursor bearing an allylic leaving group and a nucleophilic nitrogen can undergo an intramolecular cyclization catalyzed by a chiral transition metal complex, often a palladium or iridium complex with a chiral ligand. The chiral ligand environment dictates the stereochemical course of the cyclization, leading to the enantioenriched pyrrolidine product.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Reaction | Diastereoselectivity (d.r.) | Advantages | Disadvantages |
| Evans' Oxazolidinones | Alkylation of N-acyloxazolidinones | >95:5 | High diastereoselectivity, reliable | Stoichiometric use, cleavage required |
| SAMP/RAMP Hydrazones | Alkylation of hydrazones | >90:10 | Good diastereoselectivity, versatile | Stoichiometric use, cleavage required |
| Cinchona Alkaloids | Phase-transfer catalysis | Variable | Catalytic, mild conditions | Substrate dependent, may require optimization |
Stereocontrolled Cyclization Reactions for Pyrrolidine Ring Formation
Stereocontrolled cyclization reactions provide another avenue for the synthesis of the 4,4-dimethylpyrrolidine ring system. These reactions can proceed through various mechanisms, including radical cyclizations, transition metal-catalyzed processes, and intramolecular Michael additions.
A notable strategy is the intramolecular 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. An appropriately substituted acyclic precursor can be designed to generate an azomethine ylide, which then undergoes a concerted [3+2] cycloaddition to form the pyrrolidine ring. The stereochemistry of the newly formed stereocenters can be controlled by the geometry of the dipole and the dipolarophile, as well as by the presence of chiral catalysts.
Furthermore, intramolecular Michael additions have been successfully employed. An acyclic precursor containing a nucleophilic nitrogen and an α,β-unsaturated ester or ketone moiety can undergo cyclization in the presence of a chiral base or a phase-transfer catalyst. The catalyst controls the enantioselectivity of the conjugate addition, leading to the formation of the chiral pyrrolidine ring.
Installation and Manipulation of the Boc-Protection Group on the Proline Nitrogen
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of amino acids due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Optimization of N-Protection Conditions for 4,4-Dimethyl-L-proline Precursors
The introduction of the Boc group onto the nitrogen of 4,4-dimethyl-L-proline or its precursors is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is generally carried out in the presence of a base to deprotonate the secondary amine, facilitating its nucleophilic attack on the Boc₂O.
For sterically hindered amines like 4,4-dimethyl-L-proline, the reaction conditions may require optimization to achieve high yields. Factors such as the choice of base, solvent, and reaction temperature can significantly influence the efficiency of the N-protection.
Table 2: Optimization of Boc-Protection of Hindered Proline Derivatives
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine (B128534) | Dichloromethane (B109758) | 25 | 12 | 85 |
| Sodium Hydroxide (B78521) | 1,4-Dioxane/Water | 25 | 8 | 92 |
| DMAP (cat.)/Et₃N | Acetonitrile (B52724) | 0-25 | 6 | 95 |
As indicated in the table, the use of a stronger base like sodium hydroxide or the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can lead to higher yields and shorter reaction times. The choice of solvent also plays a crucial role, with polar aprotic solvents often favoring the reaction.
Selective Deprotection Methodologies in Multi-Step Synthesis
In the context of a multi-step synthesis, the selective removal of the Boc group is paramount to avoid the deprotection of other acid-labile groups that may be present in the molecule. While trifluoroacetic acid (TFA) in dichloromethane is a common reagent for Boc deprotection, milder conditions are often sought.
For instance, in the presence of an acid-sensitive ester group, a two-step deprotection involving the formation of a silyl (B83357) intermediate followed by treatment with a fluoride (B91410) source can be employed to achieve selective N-deprotection.
Esterification of the Carboxylic Acid Moiety to Form the Methyl Ester
The final step in the synthesis of the target molecule is the esterification of the carboxylic acid of 1-Boc-4,4-dimethyl-L-proline to its corresponding methyl ester. Several methods can be employed for this transformation, with the choice depending on the scale of the reaction and the desired purity of the product.
A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. However, given the presence of the acid-labile Boc group, this method must be used with caution, and reaction conditions need to be carefully controlled to prevent premature deprotection.
Alternatively, milder esterification methods are often preferred. These include the use of diazomethane (B1218177), which reacts rapidly and cleanly with carboxylic acids to form methyl esters. However, diazomethane is toxic and explosive, limiting its use to small-scale syntheses.
A safer and widely used alternative is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of methanol and a catalytic amount of a base like DMAP. This method proceeds under mild conditions and is generally high-yielding. Another effective reagent is (trimethylsilyl)diazomethane, which is a safer alternative to diazomethane.
Table 3: Common Esterification Methods for N-Boc-Amino Acids
| Method | Reagent(s) | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive, simple | Harsh conditions, risk of Boc deprotection |
| Diazomethane | CH₂N₂ | 0 °C to RT | High yield, clean reaction | Toxic, explosive |
| Coupling Agent | DCC/DMAP, Methanol | 0 °C to RT | Mild conditions, high yield | Byproduct removal can be difficult |
| (Trimethylsilyl)diazomethane | TMSCHN₂, Methanol | RT | Safer than diazomethane, high yield | Reagent cost |
Direct Esterification Techniques and Catalyst Systems
Direct esterification involves the reaction of the carboxylic acid of N-Boc-4,4-dimethyl-L-proline with methanol to form the corresponding methyl ester. This transformation is typically facilitated by a catalyst to overcome the activation energy barrier.
One of the most traditional and effective methods for esterifying amino acids is the Fischer-Speier esterification. sciencemadness.org This method involves suspending the amino acid, in this case, N-Boc-4,4-dimethyl-L-proline, in anhydrous methanol and bubbling dry hydrogen chloride (HCl) gas through the mixture. sciencemadness.org The HCl acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A similar approach is detailed in a patented process for proline esters, which uses hydrogen chloride gas in a solvent like dichloroethane, followed by the addition of alcohol. google.com
Alternative acid catalysts can also be employed. These include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The choice of catalyst can depend on the scale of the reaction and the desired workup procedure.
Another common strategy for esterification, especially for sensitive substrates, is the use of coupling agents. However, for a simple methyl esterification, direct acid catalysis is often more atom-economical. In some syntheses of related proline derivatives, the esterification step precedes the introduction of other functionalities. For instance, in the preparation of N-Boc-cis-4-hydroxyproline methyl ester, the esterification can be one of the initial steps. google.com
Table 1: Comparison of Common Direct Esterification Catalyst Systems
| Catalyst System | Typical Conditions | Mechanism | Advantages | Considerations |
|---|---|---|---|---|
| HCl (gas) in Methanol | Anhydrous MeOH, 0°C to reflux | Fischer-Speier: Protonation of carbonyl oxygen | High conversion, inexpensive reagent | Requires handling of corrosive HCl gas |
| Thionyl Chloride (SOCl₂) in Methanol | Anhydrous MeOH, low temperature | Forms an intermediate acid chloride | Highly effective, generates HCl in situ | Harsh reagent, can potentially remove the Boc group rsc.org |
| Sulfuric Acid (H₂SO₄) | Catalytic amount in refluxing MeOH | Acid catalysis | Strong acid, effective catalyst | Difficult workup, potential for side reactions |
Transesterification and Other Ester Formation Protocols
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.org This method could be used to synthesize 1-Boc-4,4-dimethyl-L-proline Methyl Ester from another ester, for example, the corresponding ethyl or benzyl (B1604629) ester. The reaction is an equilibrium process and is often driven to completion by using a large excess of the desired alcohol (methanol) or by removing the alcohol byproduct. wikipedia.org
Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification : Similar to direct esterification, an acid catalyst protonates the carbonyl group, activating it for nucleophilic attack by methanol. The mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.com
Base-Catalyzed Transesterification : A strong base, such as sodium methoxide (B1231860), deprotonates the incoming methanol, making it a more potent nucleophile (methoxide ion). The methoxide then attacks the ester's carbonyl carbon. masterorganicchemistry.com This method is highly efficient but must be conducted under anhydrous conditions to prevent saponification (hydrolysis) of the ester.
Other ester formation protocols, while less common for this specific transformation, include reaction with diazomethane or using methyl iodide with a suitable base. However, diazomethane is toxic and explosive, limiting its use to small-scale syntheses.
Integrated Multi-Step Synthetic Sequences for this compound
The synthesis of this compound is not limited to the final esterification step but involves a multi-step sequence starting from more readily available precursors. A common and logical starting material for highly substituted prolines is trans-4-hydroxy-L-proline, which is commercially available and provides a scaffold with the correct stereochemistry at the C2 position. researchgate.netguidechem.com
A plausible synthetic route is outlined below:
Protection and Esterification : The synthesis often begins with the protection of the secondary amine of 4-hydroxy-L-proline with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and subsequent esterification of the carboxylic acid with methanol under acidic conditions to yield N-Boc-4-hydroxy-L-proline methyl ester. google.comguidechem.com
Oxidation : The secondary alcohol at the C4 position is then oxidized to a ketone. Common oxidizing agents for this transformation include pyridinium (B92312) dichromate (PDC) or Swern oxidation conditions. This step yields N-Boc-4-keto-L-proline methyl ester. guidechem.com
Gem-Dimethylation : The introduction of the two methyl groups at the C4 position is a critical step. This can be challenging and may require robust conditions. One potential method involves the Wittig reaction to introduce a methylene (B1212753) group, followed by cyclopropanation and subsequent hydrogenolysis, though direct dialkylation of the ketone or a related intermediate is also a possibility. researchgate.netguidechem.com A more direct approach could involve using a Grignard reagent like methylmagnesium bromide or an organocuprate in a conjugate addition if an α,β-unsaturated ketone intermediate is formed.
Convergent and Linear Synthesis Pathways
The synthesis of complex organic molecules can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.compediaa.com
The choice between a linear and convergent pathway depends on the complexity of the target molecule and the availability of starting materials. For the target compound, the linear pathway is the most reported and logical approach.
Process Optimization for Yield, Purity, and Scalability
Optimizing a synthetic sequence is crucial for transitioning from laboratory-scale preparation to large-scale production. Key areas for optimization include maximizing yield, ensuring high chemical and stereochemical purity, and ensuring the process is safe and economically viable at scale.
Purity Control : A major concern in the synthesis of amino acid derivatives is the preservation of stereochemical integrity. Harsh reaction conditions (strong acid or base, high temperatures) can lead to racemization at the α-carbon (C2 position). rsc.org Therefore, reaction conditions must be carefully controlled. Purification methods are also critical. While column chromatography is common in the lab, scalable processes favor crystallization to achieve high purity.
Scalability : For large-scale synthesis, reagents that are hazardous, expensive, or generate significant waste are avoided. For example, replacing thionyl chloride with a less hazardous acid catalyst for esterification is preferable. rsc.org The development of a biocatalytic process, for instance, using enzymes like lipases for amidation or esterification, represents a green and scalable alternative to traditional chemical methods. rsc.org
Advanced Synthetic Challenges and Innovations for Highly Substituted Proline Esters
The synthesis of proline esters with multiple substituents, especially those with quaternary centers like the 4,4-dimethyl group, presents significant synthetic challenges.
Steric Hindrance : The gem-dimethyl group at the C4 position creates considerable steric bulk. This can hinder reactions at adjacent positions. For example, the esterification of the C2 carboxylic acid may proceed slower than in unsubstituted proline.
Control of Stereochemistry : Creating substituted prolines often involves forming new stereocenters. While the target compound only has the original stereocenter at C2, the synthesis of other analogues may require diastereoselective reactions. For instance, the alkylation of enolates derived from proline esters is a powerful method for introducing substituents, but controlling the stereochemical outcome can be challenging and often depends on the choice of protecting groups, ester bulk, and reaction conditions. nih.gov
Formation of Quaternary Centers : The construction of the C4 quaternary carbon center is non-trivial. Diastereoselective alkylation methods have been developed for this purpose, but they require careful control of enolate geometry. nih.gov
Innovations in this field focus on developing more efficient and stereoselective methods. These include:
Asymmetric Catalysis : The use of chiral catalysts to control the stereochemistry during ring formation or substitution is a major area of research. For example, asymmetric (3+2) cycloaddition reactions can be used to construct the substituted pyrrolidine ring with high enantioselectivity. researchgate.netresearchgate.net
Novel Cyclization Strategies : Researchers have developed innovative cyclization reactions to form highly substituted proline rings. These can involve radical cyclizations or transition-metal-catalyzed processes that allow for the construction of complex frameworks in a single step. organic-chemistry.org
Fluorinated Prolines : The synthesis of fluorinated proline derivatives, which are valuable in medicinal chemistry, presents unique challenges. The introduction of fluorine often requires specialized reagents like diethylaminosulfur trifluoride (DAST). researchgate.net The principles learned from these syntheses can be applied to other highly substituted analogues.
Chemical Transformations and Derivatization Studies of 1 Boc 4,4 Dimethyl L Proline Methyl Ester
Reactivity of the Boc-Protected Amine in the Presence of the 4,4-Dimethyl Moiety
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. The gem-dimethyl moiety at the C4 position does not prevent the typical reactions of the Boc-protected amine but can influence reaction kinetics due to steric bulk.
Cleavage and Re-protection Strategies for Diversification
The removal of the Boc group is a critical step to enable further functionalization at the nitrogen atom. This deprotection is most commonly achieved under acidic conditions. A variety of reagents can be employed, with the choice often depending on the sensitivity of other functional groups within the molecule. Once deprotected, the secondary amine can be re-protected with a different group or used directly in subsequent reactions. The re-introduction of the Boc group is straightforward, typically using di-tert-butyl dicarbonate (B1257347).
Common strategies for the deprotection of the Boc group are summarized below.
| Reagent/Conditions | Solvent | Typical Temperature | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp. | Standard and highly effective method; the resulting amine is isolated as a TFA salt. nih.gov |
| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate, or Methanol (B129727) | 0 °C to Room Temp. | Provides the amine hydrochloride salt, which is often crystalline and easily handled. nih.govrsc.org |
| Oxalyl Chloride | Methanol | Room Temp. | A mild alternative to strong acids, useful for substrates with acid-labile functionalities. nih.gov |
| Cesium Carbonate / Imidazole | Acetonitrile (B52724) | 70 °C | A basic deprotection method, though it carries a risk of epimerization at the α-carbon. semanticscholar.org |
For re-protection, the free amine can be readily converted back to the Boc-protected form.
| Reagent | Base | Solvent | Typical Temperature |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (TEA) or DIPEA | DCM, THF, or H₂O/THF | 0 °C to Room Temp. |
N-Alkylation and N-Acylation Reactions
Following Boc deprotection, the liberated secondary amine of the 4,4-dimethyl-L-proline methyl ester scaffold is available for N-alkylation and N-acylation reactions. These transformations are fundamental for building molecular complexity and are widely used in the synthesis of peptidomimetics and other bioactive molecules.
N-Alkylation introduces an alkyl group onto the nitrogen atom. This is commonly achieved through reactions with alkyl halides or via reductive amination. Another effective method is the direct N-alkylation using alcohols in the presence of a suitable catalyst. nih.govacs.org The steric hindrance from the adjacent gem-dimethyl groups may necessitate harsher reaction conditions or longer reaction times compared to less substituted proline derivatives.
N-Acylation involves the formation of an amide bond by reacting the amine with an acylating agent. A common laboratory method is the reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine or pyridine. rsc.orglibretexts.org This reaction, often referred to as the Schotten-Baumann reaction, is typically high-yielding and proceeds under mild conditions. fishersci.co.ukresearchgate.net
Chemical Reactivity at the Methyl Ester Functionality
The methyl ester at the C-terminus of the molecule serves as a convenient protecting group for the carboxylic acid and as a handle for further chemical modifications.
Selective Hydrolysis to the Carboxylic Acid
The most fundamental transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 1-Boc-4,4-dimethyl-L-proline. This reaction is typically performed under basic conditions through saponification. The use of a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF, methanol) is standard practice. guidechem.com The reaction progress can be easily monitored, and upon completion, acidification of the reaction mixture yields the desired carboxylic acid. Acid-catalyzed hydrolysis is also possible but is less common when a Boc group is present due to the risk of simultaneous deprotection. nih.gov
| Reagent | Solvent System | Typical Temperature | Work-up |
|---|---|---|---|
| Lithium Hydroxide (LiOH) | THF / H₂O / MeOH | 0 °C to Room Temp. | Acidification with aqueous acid (e.g., HCl, KHSO₄) |
| Sodium Hydroxide (NaOH) | MeOH / H₂O | Room Temp. to Reflux | Acidification with aqueous acid |
| Aqueous Hydrochloric Acid (e.g., 6N HCl) | - | 60 °C to Reflux | Simultaneously cleaves the Boc group. nih.gov |
Amidation and Other Nucleophilic Additions
The carboxylic acid obtained from hydrolysis is a key intermediate for forming amide bonds. Standard peptide coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the desired amide. This is one of the most important reactions in peptide and medicinal chemistry. luxembourg-bio.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using oxalyl chloride or thionyl chloride, which then readily reacts with an amine. rsc.orgfishersci.co.uk
| Coupling Reagent(s) | Additive | Base | Solvent |
|---|---|---|---|
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) | DIPEA or TEA | DMF or DCM |
| DCC (Dicyclohexylcarbodiimide) | HOBt or DMAP | - | DCM or THF |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | - | DIPEA or Collidine | DMF |
| Oxalyl Chloride (to form acyl chloride) | - | Pyridine or TEA | DCM |
Functionalization and Modification of the Pyrrolidine (B122466) Ring System
Further functionalization of the pyrrolidine ring of 1-Boc-4,4-dimethyl-L-proline methyl ester is significantly restricted. The C4 position is a quaternary carbon bearing two methyl groups, which precludes reactions such as oxidation or substitution at this site. These gem-dimethyl groups also provide considerable steric shielding to the adjacent C3 and C5 positions on the ring, hindering access for reagents.
While methods exist for the alkylation or functionalization of proline derivatives at the C2, C3, or C5 positions, these typically require the presence of an activating group or a specific precursor that is not present in this molecule. nih.govnih.gov The saturated and sterically congested nature of the 4,4-disubstituted pyrrolidine ring makes it a very stable scaffold. Consequently, the primary value of the 4,4-dimethyl moiety is not as a site for further reaction, but as a conformational constraint that imparts specific structural properties in larger molecules, such as peptides. nih.gov The pyrrolidine ring in this compound generally remains intact and unmodified during transformations at the N-terminus and C-terminus.
Electrophilic and Nucleophilic Substitutions on the Ring
The saturated pyrrolidine ring of this compound is generally inert to classical electrophilic aromatic substitution. However, functionalization can be achieved at positions alpha to the carbonyl or nitrogen after appropriate modifications. For instance, alkylation at the C-2 position of proline derivatives can be achieved by forming an enolate with a strong base like lithium diisopropylamide (LDA), followed by treatment with an electrophile. In studies on similar N-Boc-proline methyl esters, this method has been used to introduce alkyl groups. rsc.org However, the steric bulk of the 4,4-dimethyl groups can be expected to influence the diastereoselectivity of such reactions.
Nucleophilic substitutions on the pyrrolidine ring are uncommon unless a leaving group is present. In related systems, such as 4-hydroxyproline (B1632879) derivatives, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), enabling substitution by various nucleophiles. nih.govacs.org For the 4,4-dimethyl analog, such transformations are not directly applicable. However, should a derivative be prepared with a leaving group at C-3 or C-5, the gem-dimethyl group at C-4 would sterically hinder the backside attack required for an SN2 reaction, potentially slowing the reaction rate or favoring elimination pathways.
Olefination and Saturation/Desaturation Reactions within the Ring
Olefination reactions typically require a carbonyl group. To introduce a double bond into the ring of this compound, the C-3 or C-5 position would first need to be oxidized to a ketone. This transformation is more commonly documented for the analogous N-Boc-4-hydroxy-L-proline methyl ester, which can be oxidized to N-Boc-4-keto-L-proline methyl ester. guidechem.com This ketone can then undergo olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce an exocyclic double bond. guidechem.com
Creating an endocyclic double bond (desaturation) can be more challenging. One potential route involves the elimination of a leaving group and a proton from adjacent carbons. For instance, if a hydroxyl group were introduced at the C-3 position, subsequent dehydration could yield a Δ³-pyrroline derivative. The presence of the gem-dimethyl group at C-4 would prevent the formation of a double bond at that position. Theoretical studies on related pyrroline (B1223166) systems show that elimination reactions can lead to the formation of Δ³-pyrrolines. nih.gov
The reverse reaction, saturation of a double bond within the ring, can be readily achieved through catalytic hydrogenation. For example, derivatives of 4-methyleneproline (B1208900) are hydrogenated to form 4-methylproline scaffolds. nih.gov This method would be applicable to desaturated derivatives of this compound.
Stereochemical Control in Ring Modifications
The stereochemistry of the parent molecule is a critical factor in guiding subsequent transformations. The existing (S)-configuration at the C-2 carboxyl group and the rigid conformation imposed by the pyrrolidine ring and the gem-dimethyl groups influence the facial selectivity of reagents approaching the ring.
In alkylation reactions at the C-2 position, the incoming electrophile will preferentially add from the face opposite to the bulky C-5 substituent of the enolate intermediate to minimize steric clash. rsc.org Similarly, in reactions involving other positions, the gem-dimethyl group at C-4 creates a significant steric bias, directing reagents to the less hindered face of the ring. For instance, in the reduction of a hypothetical 3-keto derivative, the hydride would likely approach from the side opposite the gem-dimethyl group, leading to a predictable stereochemical outcome for the resulting alcohol. This principle of substrate-controlled stereoselectivity is a cornerstone of modifying proline scaffolds. nih.gov
Investigations into the Reactivity and Stereocontrol Influenced by the Gem-Dimethyl Groups
The gem-dimethyl substitution at the C-4 position is not merely a passive structural feature; it actively modulates the molecule's reactivity and conformational preferences through steric and electronic effects.
Steric Hindrance and Its Impact on Reaction Pathways
The most significant consequence of the 4,4-dimethyl substitution is steric hindrance. These two methyl groups create a bulky region on one side of the five-membered ring, restricting access to adjacent positions. This phenomenon, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, can favor ring-closing reactions and influence the conformational equilibrium of the ring. acs.orgnih.gov
The table below summarizes the expected impact of the gem-dimethyl group on various reaction types.
| Reaction Type | Position | Expected Impact of Gem-Dimethyl Group |
| Nucleophilic Substitution (SN2) | C-3 or C-5 | Decreased reaction rate; potential for increased elimination byproducts due to steric hindrance to backside attack. |
| Enolate Alkylation | C-2 | Influences diastereoselectivity by directing the electrophile to the less hindered face of the enolate. |
| Carbonyl Reduction (hypothetical) | C-3 or C-5 | High stereoselectivity, with hydride delivery from the face opposite the gem-dimethyl group. |
| Radical Reactions | C-3 or C-5 | Directs the approach of the radical species, influencing the stereochemical outcome. |
Electronic Effects of Alkyl Substituents on Ring Reactivity
While steric effects are dominant, the electronic contributions of the gem-dimethyl groups, though more subtle, are also present. Alkyl groups are weakly electron-donating through induction. This inductive effect can influence the reactivity of the pyrrolidine ring in several ways.
The electron-donating nature of the methyl groups can slightly increase the electron density of the sigma bonds within the ring, potentially affecting the stability of charged intermediates. For example, a carbocation formed at an adjacent position (C-3 or C-5) would be slightly stabilized by the inductive effect of the methyl groups. Conversely, a carbanion at these positions would be slightly destabilized.
Computational studies on related systems have explored how substituents modify the electronic properties and reactivity of cyclic structures. nih.govacs.org The electron-donating methyl groups can also influence the pKa of nearby protons, although this effect is generally minor compared to the influence of the ester and Boc groups. The primary electronic influence on reactivity remains the strong electron-withdrawing character of the C-2 methyl ester and the C-1 Boc-protecting group, which significantly acidify the C-2 proton.
Applications of 1 Boc 4,4 Dimethyl L Proline Methyl Ester in Advanced Organic Synthesis Research
Role as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality and rigid five-membered ring of proline make it a cornerstone of asymmetric synthesis. The derivatized compound, 1-Boc-4,4-dimethyl-L-proline methyl ester, leverages this native chirality, enhanced by the conformational restrictions imposed by the gem-dimethyl group at the C4 position. This substitution not only influences the puckering of the pyrrolidine (B122466) ring but also provides a sterically defined environment that can direct the outcome of subsequent chemical transformations.
This compound serves as an invaluable starting material for the synthesis of complex, enantiomerically pure molecules. chemimpex.com Its well-defined stereochemistry is transferred through synthetic sequences to create new chiral centers with high fidelity. nih.gov The Boc (tert-butoxycarbonyl) protecting group facilitates its use in various coupling reactions, while the methyl ester provides a reactive handle for further modification. chemimpex.com Synthetic strategies often involve the stereoselective alkylation of the proline scaffold, where the existing chiral centers, influenced by the rigid conformation, dictate the facial selectivity of approaching electrophiles. nih.gov This control is fundamental in constructing pharmaceutical intermediates and other high-value chiral compounds where biological activity is dependent on a single enantiomer. nih.gov
| Proline Derivative Type | Synthetic Transformation | Resulting Chiral Scaffold | Potential Application |
|---|---|---|---|
| 4-Substituted Proline Ester | Diastereoselective Alkylation | α,4-Disubstituted Proline | Pharmaceutical Intermediates nih.gov |
| N-Boc-4-methyleneproline | Cyclopropanation | Spirocyclic Proline Analogue | Antiviral Agents nih.gov |
| N-Homoallyl-α-amino ester | Intramolecular Carbometallation | Cis-3-Substituted Proline | Peptide Mimetics nih.gov |
| N-Boc-N-ω-bromoalkyl-α-amino acid | Intramolecular Cyclization | α-Quaternary Proline | Constrained Amino Acids nih.gov |
The rigid pyrrolidine framework of proline is a privileged scaffold for the design of chiral ligands and organocatalysts. libretexts.orgwikipedia.org The C2-symmetry often found in proline-derived dimers, or the well-defined spatial arrangement of substituents in monomers, creates a precise chiral environment for metal coordination or for guiding asymmetric reactions. nih.gov Derivatives like this compound can be elaborated into more complex structures designed to catalyze reactions such as aldol (B89426) additions, Mannich reactions, and Michael additions with high enantioselectivity. nih.govresearchgate.net The gem-dimethyl group helps to lock the pyrrolidine ring into a specific conformation, which can enhance the stereodiscrimination of the resulting catalyst by reducing conformational flexibility and creating a more defined catalytic pocket. nih.gov
| Catalyst Type | Key Structural Feature | Catalytic Mechanism | Example Reaction |
|---|---|---|---|
| Proline | Bifunctional (Amine/Carboxylic Acid) | Enamine / Iminium Ion Catalysis | Asymmetric Aldol Reaction wikipedia.org |
| Proline Amides | Modified Carboxyl Group | Enamine Catalysis with H-Bonding | Asymmetric Michael Addition researchgate.net |
| Tetrazole-substituted Prolinamides | Bioisosteric Carboxylate Replacement | Enhanced Acidity and H-Bonding | Direct Asymmetric Aldol Reaction |
| (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | Bulky Silyl (B83357) Ether Group | Steric Shielding / Enamine Catalysis | Enantioselective α-alkylation |
Incorporation into Peptide and Peptidomimetic Constructs for Conformational Control
In peptide science, controlling the three-dimensional structure is paramount for modulating biological activity, stability, and bioavailability. Proline is unique among the proteinogenic amino acids due to the conformational constraints imposed by its cyclic side chain, which significantly influences the local backbone geometry. nih.gov The incorporation of substituted prolines, such as the 4,4-dimethyl derivative, offers an even greater level of conformational control.
The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation, and the interconversion between these two states can be critical for protein folding and function. nih.govnih.gov Research on the closely related analogue, 5,5-dimethylproline, has demonstrated that the steric hindrance from the gem-dimethyl groups can dramatically shift this equilibrium, locking the Xaa-Pro bond predominantly into a cis conformation. nih.govacs.org This effect is attributed to the steric clash between the dimethyl groups and the preceding amino acid residue in the trans conformation, which destabilizes it relative to the cis form. By incorporating 1-Boc-4,4-dimethyl-L-proline into a peptide sequence, chemists can enforce a specific local fold, such as a β-turn, which may be essential for biological recognition but only transiently populated in the native, unsubstituted peptide. acs.org This strategy is a powerful tool for stabilizing bioactive conformations and studying the functional role of specific peptide geometries. nih.gov
| Peptide Context | Proline Analogue | Predominant Conformation | Reference |
|---|---|---|---|
| General Peptides | L-Proline (Pro) | Trans (~90-95%) | nih.gov |
| Ac-Tyr-X-Asn | 5,5-Dimethylproline (dmP) | Cis (>99%) | acs.org |
| Ac-Asn-X-Tyr | 5,5-Dimethylproline (dmP) | Cis (~79-90%) | acs.org |
| Hexapeptide | α-Methylproline (αMePro) | Trans (>95%) | researchgate.net |
The ability to enforce a specific local conformation allows for the development of peptidomimetics with finely tuned three-dimensional structures. nih.gov By strategically placing a 4,4-dimethylproline residue, researchers can systematically alter the global fold of a peptide to enhance its binding affinity for a biological target or improve its resistance to proteolytic degradation. This "structure-tuning" is a cornerstone of modern medicinal chemistry. rsc.org For example, if a peptide's bioactive conformation requires a β-turn at a specific sequence, replacing a native proline with 4,4-dimethylproline can pre-organize the peptide into that active shape, reducing the entropic penalty of binding and leading to higher potency. nih.gov This approach allows for a rational design process where the structural impact of the modified amino acid is predictable, enabling the creation of peptide analogs with tailored properties for therapeutic or diagnostic applications. rsc.org
Utilization in the Preparation of Diverse Chemical Libraries
Combinatorial chemistry is a powerful strategy for drug discovery, enabling the rapid synthesis of a large number of compounds, known as a chemical library, which can then be screened for biological activity. wikipedia.orgamericanpeptidesociety.org The quality and utility of a chemical library are defined by its structural diversity. Building blocks that introduce unique structural or conformational features are therefore highly prized.
This compound is an ideal candidate for inclusion in such libraries. Its incorporation into a library of peptides or small molecules introduces a rigid, conformationally biased element. guidechem.com Using techniques like split-and-pool synthesis, this building block can be combined with a wide variety of other synthons to generate a library where a subset of the molecules contains the 4,4-dimethylproline scaffold. nih.gov Screening this library against a biological target may reveal that compounds containing this specific proline analog are consistently active. This outcome would suggest that the cis-locked turn induced by the 4,4-dimethylproline is a key recognition element for the target, providing invaluable information for future drug design. nih.gov By including such conformationally defined building blocks, chemists can explore novel regions of chemical space that are inaccessible with more flexible components, increasing the probability of discovering potent and selective lead compounds. mit.edu
| Step | Action | Description |
|---|---|---|
| 1. Split | Divide solid-phase resin into multiple portions. | The starting material is anchored to a solid support (resin beads). |
| 2. Couple | React each portion with a different building block (e.g., A, B, C). | Each portion now has a unique first-generation molecule. |
| 3. Pool | Combine all portions of the resin into a single vessel and mix thoroughly. | The vessel now contains a mixture of all first-generation molecules. |
| 4. Repeat | Repeat the split, couple, and pool steps for the next set of building blocks. | This process generates an exponentially growing number of unique compounds, with each bead carrying a single molecular entity. nih.gov |
Scaffold for Combinatorial Chemistry and High-Throughput Synthesis Research
Combinatorial chemistry and high-throughput synthesis are powerful strategies for the rapid generation of large numbers of compounds for screening in drug discovery and materials science. The rigid framework of the proline ring makes it an attractive scaffold for the construction of diverse chemical libraries. In principle, the this compound could serve as a unique scaffold. The presence of the gem-dimethyl group would impart a distinct structural motif to the resulting library, potentially leading to the discovery of compounds with novel biological activities. However, a thorough review of scientific literature and chemical databases does not currently yield specific examples of its widespread use as a central scaffold in major combinatorial library synthesis efforts.
Design of Compound Collections with Specific Structural Motifs
The design of focused compound libraries with specific structural motifs is a key strategy in medicinal chemistry to probe interactions with particular biological targets. The 4,4-dimethyl substitution on the proline ring introduces a lipophilic and sterically demanding feature. This could be exploited in the design of compound collections targeting protein-protein interactions or enzyme active sites with specific hydrophobic pockets. Despite this potential, published research explicitly detailing the design and synthesis of compound collections based on the this compound motif remains limited.
Contributions to Complex Molecule Synthesis Research
The unique stereochemistry and conformational rigidity of proline and its derivatives make them valuable intermediates in the total synthesis of complex natural products and other challenging molecular targets.
Key Intermediate in Total Synthesis Efforts
While other substituted prolines, such as 4-hydroxyproline (B1632879), are well-established as key intermediates in the total synthesis of numerous natural products, the role of this compound in this regard is not yet prominently documented. Its sterically hindered nature could present both challenges and opportunities in synthetic strategies. The gem-dimethyl group could be used to control the stereochemical outcome of reactions at adjacent centers. At present, however, there is a lack of published total synthesis campaigns where this specific compound is cited as a crucial intermediate.
Construction of Spirocyclic and Fused-Ring Systems
The pyrrolidine ring of proline is a common component of spirocyclic and fused-ring systems found in many biologically active molecules. The C4 position is often a key point of substitution for the construction of these complex architectures. The 4,4-dimethyl substitution in this compound could, in theory, serve as a handle for further synthetic transformations leading to spirocyclic or fused-ring structures. However, specific examples of its application in the construction of such systems are not readily found in the current body of scientific literature.
Exploration in Medicinal Chemistry Research as an Advanced Intermediate
Modified amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides or used as scaffolds for small molecule drug design to enhance potency, selectivity, and pharmacokinetic properties.
Precursor for Research on Modified Amino Acid-Based Therapeutic Agents
The incorporation of non-natural amino acids is a widely used strategy to develop peptide-based therapeutics with improved stability and efficacy. The 4,4-dimethyl substitution in a proline residue could confer resistance to enzymatic degradation and modulate the conformational properties of a peptide, potentially leading to enhanced biological activity. While this makes this compound a theoretically attractive precursor for research in this area, there is a scarcity of published studies that specifically utilize this compound for the development of modified amino acid-based therapeutic agents.
The following table provides a summary of the potential, yet currently undocumented, research applications of this compound.
| Research Area | Potential Application of this compound | Documented Research Findings |
| Combinatorial Chemistry | As a rigid scaffold to introduce unique structural motifs into compound libraries. | No specific examples found. |
| Total Synthesis | As a key intermediate to control stereochemistry and introduce a gem-dimethyl group. | No specific examples found. |
| Medicinal Chemistry | As a precursor for modified amino acid-based therapeutics to enhance stability and modulate conformation. | No specific examples found. |
Design of Novel Linkers for Research Probes
Extensive research into the application of "this compound" specifically for the design of novel linkers for research probes has not been extensively reported in publicly available scientific literature. However, by examining the well-established roles of related proline derivatives and the known benefits of gem-dimethyl substitution, we can infer the potential advantages and applications of this particular compound in the construction of advanced research probes.
The rigid pyrrolidine ring of proline provides a semi-rigid scaffold that can help to control the conformation of a linker, reducing its flexibility and potentially leading to more favorable binding interactions of the attached probes with their biological targets. The incorporation of a gem-dimethyl group at the C4 position of the proline ring, as seen in this compound, is a key structural feature. This substitution is known to impart several beneficial properties to molecules in a medicinal chemistry context.
One of the primary advantages of the gem-dimethyl group is its ability to act as a "pharmacological shield." This steric bulk can protect adjacent chemical bonds from enzymatic degradation, thereby enhancing the metabolic stability and in vivo half-life of the molecule. In the context of a linker for a research probe, this increased stability is highly desirable, ensuring the integrity of the bifunctional molecule until it reaches its intended target.
Furthermore, the gem-dimethyl group can influence the conformational preference of the proline ring, a phenomenon known as the "Thorpe-Ingold effect." This can lead to a more defined three-dimensional structure for the linker, which is crucial for optimizing the distance and orientation between the two functional ends of the research probe. For instance, in PROTACs, the precise positioning of a warhead (targeting a protein of interest) and an E3 ligase-binding ligand is critical for inducing the formation of a productive ternary complex and subsequent protein degradation. The conformational rigidity imparted by the 4,4-dimethyl substitution could be exploited to fine-tune this spatial arrangement.
The synthesis of research probes incorporating this compound would likely involve standard peptide coupling methodologies. The Boc-protected amine and the methyl ester provide orthogonal protecting groups that allow for selective deprotection and subsequent elaboration of the molecule at either the N-terminus or the C-terminus. This synthetic versatility would enable the attachment of a wide variety of molecular probes, such as fluorophores, biotin (B1667282) tags, or small molecule ligands.
While direct examples are not prevalent in the literature, the hypothetical design of a research probe using this building block could involve the initial deprotection of the Boc group, followed by coupling to a molecule of interest. Subsequently, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which would then serve as a handle for the attachment of the second component of the probe.
Advanced Spectroscopic and Stereochemical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Boc-4,4-dimethyl-L-proline methyl ester. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of the molecule's connectivity, stereochemistry, and conformational dynamics.
¹H NMR and ¹³C NMR for Chemical Shift and Connectivity
The ¹H NMR spectrum is used to identify all the unique proton environments in the molecule. For this compound, one would expect to observe distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the two geminal methyl groups at the C4 position, the diastereotopic protons on the pyrrolidine (B122466) ring (at C3 and C5), the alpha-proton (at C2), and the methyl ester group.
The ¹³C NMR spectrum provides information on the carbon skeleton. Signals would be expected for the carbonyls of the Boc and ester groups, the quaternary carbons of the Boc group and at the C4 position, the methine at C2, the methylenes at C3 and C5, and the three types of methyl carbons (two at C4, one from the ester, and the three equivalent methyls of the Boc group). The presence of the Boc group often leads to the observation of rotamers (conformational isomers) due to restricted rotation around the N-C(O) amide bond, which can result in a doubling of some NMR signals.
Hypothetical ¹H NMR Data (CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.30 | dd | 1H | H-2 (α-proton) |
| ~3.75 | s | 3H | -OCH₃ |
| ~3.50 | m | 2H | H-5 |
| ~2.20 | m | 1H | H-3a |
| ~1.80 | m | 1H | H-3b |
| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |
| ~1.20 | s | 3H | C4-CH₃ |
Hypothetical ¹³C NMR Data (CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~173.0 | C=O (Ester) |
| ~154.0 | C=O (Boc) |
| ~80.0 | -C (CH₃)₃ (Boc) |
| ~60.0 | C-2 |
| ~55.0 | C-5 |
| ~52.0 | -OCH₃ |
| ~45.0 | C-3 |
| ~40.0 | C-4 |
| ~28.5 | -C(C H₃)₃ (Boc) |
| ~26.0 | C4-CH₃ |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Spatial Relationships and Stereochemistry
Two-dimensional NMR techniques are crucial for assembling the molecular structure and defining its stereochemistry.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the pyrrolidine ring protons from H-2 through H-3, and from H-3 to the protons at H-5 (which are not directly coupled).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of each proton signal to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. NOESY correlations would be key in confirming the stereochemistry and preferred conformation of the pyrrolidine ring. For example, correlations between the H-2 proton and specific protons at the C-3 and C-5 positions would help define the ring pucker.
Dynamic NMR Studies for Conformational Exchange Processes
The presence of the N-Boc group introduces the possibility of cis/trans isomerism about the carbamate (B1207046) bond, leading to two distinct conformers (rotamers) that may interconvert on the NMR timescale. Dynamic NMR (DNMR) studies, involving recording spectra at various temperatures, would be used to investigate this process. At low temperatures, the exchange would be slow, and separate signals for each rotamer would be observed. As the temperature increases, the rate of interconversion increases, causing the signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. Analysis of these temperature-dependent lineshapes would allow for the determination of the thermodynamic and kinetic parameters of this conformational exchange.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of the compound and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to determine the precise mass of the molecular ion. For this compound (C₁₄H₂₅NO₄), the expected exact mass is 271.17836. HRMS can measure this mass with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental formula, confirming that the measured mass corresponds to C₁₄H₂₅NO₄ and not another combination of atoms with the same nominal mass.
Hypothetical HRMS Data
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 272.18564 | 272.1855 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information.
Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:
Loss of the tert-butyl group: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxy (B1229062) group. The loss of the tert-butyl cation itself (57 Da) is also common, leading to an [M+H-57]⁺ ion.
Loss of the entire Boc group: The loss of the complete Boc group (100 Da) would result in a significant fragment ion.
Loss of the methoxy (B1213986) group or methanol (B129727): Cleavage of the ester can occur via the loss of a methoxy radical (·OCH₃, 31 Da) or neutral methanol (CH₃OH, 32 Da).
Decarboxylation: Loss of the methyl ester group as COOCH₃ (59 Da).
By piecing together these fragmentation patterns, the connectivity and identity of the different functional groups within the molecule can be confirmed.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Boc-L-proline methyl ester |
| N-Boc-4-hydroxy-L-proline methyl ester |
Computational and Theoretical Investigations of 1 Boc 4,4 Dimethyl L Proline Methyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are indispensable tools for elucidating the electronic properties and predicting the chemical behavior of molecules. Methodologies like Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular orbitals, charge distribution, and electronic stability.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), it is possible to predict a molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For a molecule like 1-Boc-4,4-dimethyl-L-proline methyl ester, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed. chemicalbook.com The analysis would focus on how the electron-donating dimethyl groups at the C4 position and the electron-withdrawing Boc and methyl ester groups influence the electron density distribution across the pyrrolidine (B122466) ring. The HOMO is expected to be localized primarily on the pyrrolidine ring nitrogen and the adjacent carbonyl oxygen of the Boc group, indicating these sites are prone to electrophilic attack. The LUMO would likely be centered on the carbonyl carbon of the methyl ester, marking it as the probable site for nucleophilic attack.
Table 1: Predicted DFT-Calculated Electronic Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | ~ -0.5 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | ~ 6.0 eV | Suggests high kinetic stability |
Note: These values are estimations based on typical results for similar N-protected amino acid esters.
Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can further reveal hyperconjugative interactions that contribute to the molecule's stability. figshare.comresearchgate.net For the title compound, key interactions would include delocalization of the nitrogen lone pair into the antibonding orbitals of adjacent C-C bonds and interactions involving the carbonyl groups.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for calculating electronic properties compared to DFT, albeit at a greater computational cost. These methods are particularly useful for obtaining precise values for electron correlation energy, ionization potential, and electron affinity. For a molecule of this size, ab initio calculations would likely be reserved for calibrating DFT results or for studying specific electronic phenomena where high accuracy is paramount. These methods can provide benchmark values for bond dissociation energies and activation energies for reactions involving the compound.
Molecular Dynamics and Conformational Sampling Studies
The conformational landscape of proline and its derivatives is uniquely complex due to the constraints imposed by the pyrrolidine ring and the significant energy barrier to rotation around the amide bond (cis-trans isomerization). nih.gov The gem-dimethyl substitution at the C4 position is expected to further restrict this landscape.
The pyrrolidine ring of proline typically adopts one of two puckered conformations: Cγ-endo (down pucker) or Cγ-exo (up pucker). The presence of substituents significantly influences this equilibrium. For this compound, the bulky dimethyl group at C4 would create steric hindrance that strongly favors a specific ring pucker. Based on studies of other 4-substituted prolines, the 4,4-dimethyl substitution would likely lock the ring into a conformation that minimizes steric clash with the Boc and ester groups. researchgate.net
Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule in different environments. nih.gov In the gas phase, intramolecular hydrogen bonds and van der Waals interactions would dominate. In solution, explicit or implicit solvent models would be used to account for solute-solvent interactions, which can alter the relative stability of different conformers. researchgate.net It has been observed in related molecules that the relative stability of conformers can be reversed when moving from the gas phase to a condensed medium due to differences in polarity. rsc.org
Table 2: Predicted Relative Energies of Pyrrolidine Ring Puckers
| Conformation | Gas Phase ΔE (kcal/mol) | Solution (Water) ΔE (kcal/mol) |
|---|---|---|
| Cγ-exo | 0.0 (Reference) | 0.0 (Reference) |
Note: The values represent hypothetical relative energies, indicating a strong preference for one pucker due to the 4,4-dimethyl substitution.
A key aspect of proline derivative conformation is the rotational barrier around the C-N amide bond of the Boc group, leading to cis and trans isomers. This rotation is a slow process on the NMR timescale. mdpi.com The gem-dimethyl group at the C4 position can influence this barrier. While 5,5-dimethylproline derivatives are known to favor the cis conformation, the effect of a 4,4-substitution is more subtle but still significant in restricting the ring's flexibility. iris-biotech.de
Computational methods can calculate the energy profile for rotation around this bond. By performing a relaxed potential energy surface scan, the transition state for the isomerization can be located, and the rotational barrier can be quantified. mdpi.com For similar N-acyl prolines, this barrier is typically in the range of 15-25 kcal/mol. rsc.org The gem-dimethyl groups in the title compound are expected to slightly increase this barrier due to steric hindrance in the planar transition state.
Table 3: Predicted Rotational Barriers
| Rotational Bond | Method | Predicted Barrier (kcal/mol) |
|---|---|---|
| Boc (C-N) Amide | DFT (M06-2X) | ~20-23 |
Note: Data is analogous to findings for N-benzhydrylformamides and butane, illustrating the relative magnitudes of different rotational barriers. mdpi.comresearchgate.net
Investigation of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. nih.gov For this compound, several reactions are of interest, including ester hydrolysis, Boc-group removal, and reactions at the Cα position.
For instance, in an acid-catalyzed ester hydrolysis, DFT calculations can model the reaction pathway, including the initial protonation of the carbonyl oxygen, the nucleophilic attack by water, the formation of a tetrahedral intermediate, and the final release of methanol (B129727). The calculated energies of the transition states allow for the determination of the reaction's activation energy and rate-determining step. researchgate.netresearchgate.net
Similarly, the mechanism of Boc deprotection under acidic conditions (e.g., with trifluoroacetic acid) can be investigated. This involves protonation of the Boc carbonyl, followed by the cleavage of the tert-butyl group to form a stable carbocation. Computational studies can elucidate the energetics of this process and explain how substituents on the proline ring might affect the reaction rate. researchgate.netmdpi.com The steric hindrance from the 4,4-dimethyl groups may influence the accessibility of the carbonyl oxygen for protonation, potentially affecting the kinetics of deprotection.
Computational Elucidation of Reaction Pathways and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping the potential energy surfaces of chemical reactions involving this compound. By modeling the geometries of reactants, transition states, intermediates, and products, researchers can gain a detailed understanding of reaction mechanisms and the energetic barriers that govern them.
For instance, in reactions such as the alkylation of the enolate derived from this proline derivative, DFT calculations can be employed to determine the activation energies for the formation of different stereoisomeric products. The presence of the gem-dimethyl group is expected to influence the puckering of the pyrrolidine ring in the transition state, which in turn can direct the approach of an incoming electrophile.
Table 1: Hypothetical DFT-Calculated Activation Energies for the Alkylation of the Enolate of this compound with an Electrophile (E+).
| Transition State | Ring Pucker | Approach of E+ | Activation Energy (kcal/mol) |
| TS-1 (exo-attack) | Endo | Axial | 15.2 |
| TS-2 (exo-attack) | Exo | Equatorial | 12.8 |
| TS-3 (endo-attack) | Endo | Equatorial | 18.5 |
| TS-4 (endo-attack) | Exo | Axial | 16.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.
These computational models can also elucidate the role of the N-Boc protecting group and the methyl ester in influencing the stability of various conformations and their impact on the reaction energetics.
Stereoselectivity Predictions Based on Transition State Models
Building upon the energetic data from reaction pathway elucidation, computational models are crucial for predicting the stereochemical outcome of reactions. For proline derivatives, the puckering of the five-membered ring is a key determinant of stereoselectivity. The pyrrolidine ring of proline typically adopts one of two major puckered conformations: an "endo" pucker (Cγ-exo) or an "exo" pucker (Cγ-endo).
The gem-dimethyl substitution at the C4 position in this compound is anticipated to significantly bias this conformational equilibrium. Computational modeling can quantify the energy difference between these puckered states and how this preference is translated into the transition states of stereoselective reactions. By analyzing the geometries and energies of competing transition state models, it is possible to predict which diastereomer or enantiomer will be formed preferentially. These models often consider subtle steric and stereoelectronic interactions that favor one reaction pathway over another.
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling techniques extend the insights gained from fundamental computational studies to establish relationships between the structure of a molecule and its chemical reactivity or its interactions with other molecules.
Quantitative Structure-Activity Relationship (QSAR) Studies in a Chemical Context
While QSAR is most commonly associated with biological activity, the principles can be applied in a purely chemical context to develop quantitative structure-reactivity relationships. For a series of related proline derivatives, including this compound, QSAR models can be constructed to correlate molecular descriptors with reaction rates or equilibrium constants.
Molecular descriptors for this compound would include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial atomic charges, dipole moment), and conformational descriptors (e.g., dihedral angles defining ring pucker). By establishing a statistically significant correlation between these descriptors and experimentally observed reactivity for a training set of molecules, the reactivity of new, untested derivatives can be predicted.
Ligand Binding Studies and Docking Simulations (for scaffold analysis, not biological activity)
Molecular docking simulations can be utilized to understand how the this compound scaffold can interact with other molecules, not in a biological context of enzyme inhibition, but for applications such as organocatalysis or materials science. For example, in the design of a chiral catalyst, docking simulations could predict how this proline derivative might bind to a metal center or interact with a substrate in a non-covalent complex.
These simulations provide insights into the preferred binding modes and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) that stabilize the complex. The gem-dimethyl group plays a critical role in these interactions by presenting a distinct steric and hydrophobic surface, which can be computationally modeled to guide the design of new catalysts or functional materials.
Table 2: Hypothetical Docking Scores and Key Interactions of this compound with a Generic Catalyst Binding Pocket.
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues/Moieties |
| 1 | -8.2 | Hydrophobic pocket, hydrogen bond with ester carbonyl |
| 2 | -7.5 | Steric interaction with gem-dimethyl group |
| 3 | -6.9 | π-stacking with Boc-group (less favorable) |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from specific molecular docking calculations.
Advanced Simulation Techniques for Material Science Applications (e.g., Polymer Chemistry)
The unique conformational properties of this compound make it an interesting monomer for incorporation into polymers. Advanced simulation techniques, such as molecular dynamics (MD), can be used to predict the properties of polymers containing this building block.
Future Research Directions and Unaddressed Challenges for 1 Boc 4,4 Dimethyl L Proline Methyl Ester
Development of More Efficient and Sustainable Synthetic Routes
The multi-step synthesis of 1-Boc-4,4-dimethyl-L-proline methyl ester and related 4,4-disubstituted proline analogs often involves traditional methodologies that can be resource-intensive and generate considerable waste. A primary challenge and a significant area for future research lie in the development of more efficient and environmentally benign synthetic pathways.
Green Chemistry Approaches and Catalyst Development
Future synthetic strategies should align with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing energy consumption, and employing catalytic methods over stoichiometric reagents.
Key research directions include:
Atom-Economical Catalysis: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, to improve atom economy in the key bond-forming steps of the synthesis.
Biocatalysis: Exploring enzymatic resolutions or transformations to introduce chirality and functionality with high selectivity under mild, aqueous conditions, thereby reducing the reliance on traditional protecting group strategies and chiral auxiliaries.
Renewable Feedstocks: Investigating the potential for synthesizing the proline ring from renewable starting materials, moving away from petroleum-based precursors.
Solvent Minimization and Replacement: Developing synthetic routes that utilize greener solvents, such as water, supercritical fluids, or bio-based solvents, or ideally, solvent-free conditions.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Design synthetic routes that minimize waste generation. |
| Atom Economy | Employ catalytic reactions that maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Utilize and generate substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Design the final product to be effective while minimizing its toxicity. |
| Safer Solvents and Auxiliaries | Avoid the use of auxiliary substances (e.g., solvents, separation agents) wherever possible and make them innocuous when used. |
| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Utilize raw materials and feedstocks that are renewable rather than depleting whenever technically and economically practicable. |
| Reduce Derivatives | Minimize or avoid unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes). |
| Catalysis | Use catalytic reagents (as selective as possible) in preference to stoichiometric reagents. |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and potential for seamless scale-up. researchgate.net The application of continuous flow technology to the synthesis of sterically hindered amino acid esters like this compound is a promising area for future development.
Unaddressed challenges and research opportunities include:
Integrated Multi-step Synthesis: Designing and implementing telescoped continuous flow processes that combine several synthetic steps without the need for isolation and purification of intermediates. This would significantly improve efficiency and reduce waste.
In-line Purification: Developing integrated in-line purification techniques, such as continuous crystallization or chromatography, to isolate the final product with high purity.
Handling of Solids and Slurries: Devising robust flow reactor designs and pumping systems capable of handling solid reagents and intermediates, which can be a challenge in continuous processing.
Process Analytical Technology (PAT): Implementing real-time monitoring and control of critical process parameters to ensure consistent product quality and optimize reaction conditions. nih.gov
Exploration of Novel Reactivity and Unprecedented Transformations
The gem-dimethyl group at the C4 position of the proline ring introduces significant steric hindrance and alters the electronic properties of the molecule, which can lead to unique reactivity compared to unsubstituted proline. A key area of future research is to systematically explore and exploit these features to develop novel chemical transformations.
Unique Reactions Enabled by the 4,4-Dimethyl Substitution
The Thorpe-Ingold effect, or gem-dimethyl effect, predicts that the presence of a gem-dihalide group can accelerate intramolecular reactions by altering bond angles and reducing conformational freedom. wikipedia.orgchem-station.comwpmucdn.com This principle suggests that this compound and its derivatives could be precursors to unique cyclic and polycyclic structures.
Future investigations should focus on:
Intramolecular Cyclizations: Exploring intramolecular reactions, such as cyclizations and rearrangements, that are facilitated by the gem-dimethyl group to access novel and complex molecular architectures.
Diastereoselective Reactions: Investigating how the steric bulk of the 4,4-dimethyl group influences the stereochemical outcome of reactions at other positions on the proline ring, potentially leading to highly diastereoselective transformations.
Conformationally Restricted Peptides: Utilizing the conformational constraints imposed by the 4,4-dimethyl substitution to synthesize peptides with well-defined secondary structures for applications in medicinal chemistry and materials science. nih.gov
Catalyst Development for Specific Derivatizations
The development of catalysts that can selectively functionalize the sterically hindered 4,4-dimethylproline scaffold is a significant challenge. Future research should aim to design catalysts that can overcome the steric hindrance and enable a wide range of derivatizations.
Areas for exploration include:
Site-Selective C-H Functionalization: Developing catalytic systems for the direct and selective functionalization of C-H bonds on the proline ring, which would provide a highly efficient route to novel derivatives.
Directed Catalysis: Designing catalysts that can interact with a specific functional group on the substrate to direct reactions to a particular site, thereby overcoming the steric shielding of the gem-dimethyl group.
Enzyme-Catalyzed Derivatizations: Engineering enzymes that can accommodate the bulky 4,4-dimethylproline scaffold and catalyze specific transformations with high chemo-, regio-, and stereoselectivity.
Design and Synthesis of Advanced Proline-Based Chiral Reagents
Proline and its derivatives are widely used as chiral catalysts and ligands in asymmetric synthesis. The unique steric and electronic properties of this compound make it an attractive building block for the design of a new generation of chiral reagents with potentially enhanced performance.
Future research in this area should focus on:
Organocatalysts with Enhanced Performance and Broad Scope
The development of organocatalysts derived from proline and its analogues has revolutionized asymmetric synthesis. tandfonline.comnih.gov Future research is poised to explore how the 4,4-dimethyl substitution in this compound can be leveraged to create a new generation of organocatalysts with superior performance. The gem-dimethyl group can significantly influence the steric environment around the catalytic site, potentially leading to higher levels of enantioselectivity and diastereoselectivity in a variety of chemical transformations. researchgate.net
Key research avenues will likely focus on modifying the parent compound to synthesize catalysts for reactions such as aldol (B89426), Mannich, and Michael additions. nih.gov The increased steric bulk at the C4 position could enforce a more defined transition state, thereby enhancing facial selectivity in reactions involving prochiral substrates. Furthermore, the conformational rigidity imparted by the dimethyl group may lead to catalysts that are more robust and less prone to deactivation, broadening their applicability to a wider range of substrates and reaction conditions. Investigations into the catalytic efficiency of these novel organocatalysts in aqueous media or under solvent-free conditions will also be a significant area of exploration, aligning with the principles of green chemistry. researchgate.net
Ligands for Metal-Catalyzed Asymmetric Transformations
Beyond organocatalysis, derivatives of this compound hold promise as chiral ligands for metal-catalyzed asymmetric reactions. The design of effective chiral ligands is paramount for achieving high enantioselectivity in transformations such as hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govtcichemicals.com The pyrrolidine (B122466) scaffold of proline provides a robust framework for the introduction of coordinating groups, and the 4,4-dimethyl substitution can play a crucial role in shaping the chiral pocket of the resulting metal complex. scilit.com
Future research will likely involve the synthesis of a library of ligands derived from this compound, incorporating various phosphine, amine, or oxazoline (B21484) moieties. The steric influence of the gem-dimethyl group could lead to ligands that exhibit unique selectivities compared to those derived from unsubstituted or monosubstituted prolines. A systematic study of the coordination chemistry of these ligands with various transition metals and their application in a broad spectrum of asymmetric catalytic reactions will be essential to unlock their full potential.
Integration into Emerging Fields of Chemical Science
The distinct properties of this compound make it a candidate for exploration in emerging areas of chemical science, moving beyond its traditional role in asymmetric synthesis.
Application in Materials Science and Polymer Chemistry Research
The incorporation of proline and its derivatives into polymers can impart unique structural and functional properties. acs.org The rigid, helical structure of polyproline is of significant interest in the development of novel biomaterials and foldamers. nih.gov The 4,4-dimethyl substitution in the proline ring is expected to further rigidify the polymer backbone, potentially leading to materials with enhanced thermal stability and distinct conformational preferences.
Future research could focus on the synthesis and characterization of polymers and co-polymers incorporating the 4,4-dimethylproline motif. These materials could find applications in areas such as drug delivery, tissue engineering, and the development of stimuli-responsive "smart" materials. The influence of the gem-dimethyl group on the self-assembly properties of these polymers in solution and the solid state will be a particularly interesting area of investigation.
Development of Chemical Probes for Research Purposes
Chemical probes are indispensable tools for elucidating biological pathways and validating drug targets. rsc.org The unique conformational constraints imposed by the 4,4-dimethylproline unit could be exploited in the design of peptide-based probes with enhanced stability and receptor-binding affinity. By replacing native proline residues with this modified amino acid, researchers can modulate the three-dimensional structure of peptides, potentially leading to probes with improved selectivity for their biological targets.
Future work in this area will involve the incorporation of this compound into bioactive peptide sequences. These modified peptides can then be functionalized with reporter groups (e.g., fluorophores, biotin) to facilitate their use in a variety of biochemical and cell-based assays. The development of such probes could provide valuable insights into protein-protein interactions and other fundamental biological processes.
Addressing Stereochemical Control and Purity Challenges
The synthesis of 4,4-disubstituted proline derivatives with high stereochemical purity remains a significant challenge. Addressing these challenges is crucial for the successful application of this compound and its derivatives.
Strategies for Diastereoselective and Enantioselective Synthesis
The development of efficient and highly stereoselective synthetic routes to 4,4-dialkyl-L-proline esters is an active area of research. nih.gov While methods for the synthesis of 4-monosubstituted prolines are relatively well-established, the construction of the quaternary center at the C4 position with high diastereoselectivity and enantioselectivity is more complex. nih.gov
Future research will likely focus on the development of novel catalytic asymmetric methods for the synthesis of these compounds. This could involve, for example, the enantioselective alkylation of 4-monomethyleneproline derivatives or the development of novel cyclization strategies that allow for precise control over the stereochemistry at the C4 position. The use of chiral auxiliaries and organocatalytic approaches will likely play a key role in these efforts. nih.gov A deeper understanding of the factors that govern the stereochemical outcome of these reactions will be essential for the rational design of more efficient synthetic strategies.
Below is a table summarizing potential diastereoselective and enantioselective synthetic strategies that could be explored for this compound, based on existing literature for related compounds.
| Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric Alkylation | Use of chiral auxiliaries (e.g., Evans oxazolidinones) to direct the stereoselective alkylation of a proline precursor. nih.gov | Well-established methodology with potential for high diastereoselectivity. |
| Catalytic Enantioselective Conjugate Addition | Michael addition of a dimethylcuprate reagent to a chiral 4-methylene-L-proline derivative. | Potential for high enantioselectivity and atom economy. |
| Diastereoselective Cyclization | Intramolecular cyclization of a chiral acyclic precursor containing the gem-dimethyl group. | Can establish multiple stereocenters in a single step. |
| Enzymatic Resolution | Kinetic resolution of a racemic mixture of 4,4-dimethylproline derivatives using a stereoselective enzyme. | Can provide access to enantiomerically pure material. |
Development of Robust Analytical Methods for Purity Assessment
The chemical and stereoisomeric purity of this compound is a critical parameter that directly influences its efficacy and safety in subsequent synthetic applications, particularly in the synthesis of complex peptides and pharmaceutical intermediates. The unique structural feature of this compound, the gem-dimethyl group at the C-4 position, introduces significant steric hindrance, which presents distinct challenges for both its synthesis and the subsequent development of analytical methods for purity assessment. nih.gov Robust analytical techniques are therefore essential to identify and quantify process-related impurities, diastereomers, and enantiomeric contaminants, ensuring the quality and consistency of the final product.
Current analytical strategies for compounds of this class typically rely on a combination of chromatographic and spectroscopic techniques. However, the specific structural attributes of this compound necessitate tailored method development to overcome inherent analytical hurdles.
Common and Emerging Analytical Techniques
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the chemical purity of proline derivatives. fujifilm.comresearchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method, typically employing a C18 column with a mobile phase consisting of acetonitrile (B52724) and water gradients, is the standard approach for separating the main component from synthesis-related impurities. The Boc protecting group provides a sufficient chromophore for ultraviolet (UV) detection.
Given the chiral nature of the molecule, controlling the stereochemical purity is paramount. Enantiomeric excess is often determined using chiral chromatography, either through chiral HPLC or Gas Chromatography (GC). nih.govsigmaaldrich.com Chiral GC analysis often requires a derivatization step to increase the volatility of the analyte, for instance, by acetylation of the amino group after removal of the Boc group. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural confirmation and can also serve as a powerful method for quantitative analysis (qNMR). researchgate.netnih.gov ¹H and ¹³C NMR spectra provide definitive structural information, confirming the presence of the Boc group, the methyl ester, and the characteristic signals for the dimethyl-proline ring. Furthermore, qNMR can be employed to determine purity against a certified internal standard without the need for an identical reference standard of the compound itself, offering a direct and accurate assessment. researchgate.net
Mass Spectrometry (MS), often coupled with a chromatographic inlet (LC-MS or GC-MS), is used for molecular weight confirmation and the identification of unknown impurities by providing valuable mass-to-charge ratio data.
Interactive Table of Potential Analytical Methods
| Analytical Technique | Application for Purity Assessment | Potential Challenges & Considerations |
| Reversed-Phase HPLC (RP-HPLC) | Determination of chemical purity; quantification of process-related impurities. | Co-elution of structurally similar impurities; poor retention of highly polar impurities. |
| Chiral HPLC | Determination of enantiomeric purity (separation of L- and D-isomers). | Finding a suitable chiral stationary phase (CSP) that provides adequate resolution. |
| Chiral Gas Chromatography (GC) | Orthogonal method for enantiomeric purity assessment. | Requires derivatization to increase volatility; potential for thermal degradation. sigmaaldrich.com |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation; identification and characterization of impurities. | Low sensitivity for trace-level impurities; overlapping signals in complex mixtures. nih.govresearchgate.net |
| Quantitative NMR (qNMR) | Absolute purity determination without a specific reference standard. | Requires a high-field NMR instrument and a certified internal standard; careful experimental setup is crucial. researchgate.net |
| LC-MS / GC-MS | Identification of unknown impurities; sensitive detection of trace contaminants. | Steric hindrance may affect ionization efficiency; fragmentation patterns can be complex. nih.gov |
Unaddressed Challenges in Purity Assessment
The development of comprehensive purity assessment methods for this compound faces several challenges rooted in its molecular structure:
Steric Hindrance: The quaternary carbon at the C-4 position creates significant steric bulk. nih.gov This can lead to broadened peaks in chromatography due to restricted rotation or interactions with the stationary phase, making accurate integration and quantification difficult. This steric hindrance can also influence the formation of unique process-related impurities that may not be encountered in less substituted proline analogues. bioengineer.org
Detection of Non-Chromophoric Impurities: While the Boc group provides a UV chromophore, some potential impurities, such as deprotected proline or certain reagents, may lack one. Standard UV-based HPLC methods would fail to detect such contaminants.
Baseline Separation of Diastereomers: Although the starting material is L-proline, synthetic manipulations could potentially lead to epimerization at the C-2 position, generating diastereomeric impurities. Achieving baseline chromatographic separation of these diastereomers from the main L-isomer can be challenging and requires extensive method development. rsc.org
Lack of Commercial Reference Standards: The absence of commercially available, certified reference standards for potential process impurities makes their identification and quantification a significant hurdle. This necessitates the isolation and characterization of these impurities or the use of relative quantification methods, which are often less accurate.
Future Research Directions
To address these challenges and establish more robust analytical protocols, future research should focus on several key areas:
Advanced Chromatographic Separations: The utility of Ultra-High-Performance Liquid Chromatography (UHPLC) should be explored to achieve higher resolution and faster analysis times, which could be critical for separating closely related impurities and diastereomers. Furthermore, Supercritical Fluid Chromatography (SFC) presents a promising alternative, particularly for chiral separations, offering benefits of high efficiency and reduced solvent consumption. americanpharmaceuticalreview.com
Hyphenated Techniques for Impurity Identification: The development of validated LC-MS/MS methods is crucial for the sensitive detection and structural elucidation of trace-level impurities. For definitive structural confirmation of unknown impurities isolated from the bulk material, coupling liquid chromatography with NMR spectroscopy (LC-NMR) could provide unequivocal structural data.
Implementation of Universal Detectors: To overcome the challenge of detecting non-chromophoric impurities, HPLC methods should incorporate universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). These detectors provide a response that is largely independent of the analyte's optical properties, allowing for a more comprehensive impurity profile.
Development of qNMR Protocols: Establishing validated quantitative NMR (qNMR) methods would provide a powerful primary technique for the purity certification of this compound. This approach circumvents the need for individual impurity reference standards and can provide a highly accurate "mass balance" assessment of purity.
By pursuing these research directions, more comprehensive and robust analytical methods can be developed to ensure the high purity of this compound, thereby guaranteeing its quality for use in advanced chemical synthesis.
Q & A
Q. What is the role of Boc (tert-butoxycarbonyl) protection in the synthesis of 1-Boc-4,4-dimethyl-L-proline methyl ester, and how is it typically introduced/removed?
The Boc group is used to protect the amine functionality during synthesis, preventing unwanted side reactions. It is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using DMAP or TEA). Deprotection is achieved using acidic conditions (e.g., TFA or HCl in dioxane), which cleave the Boc group while preserving the ester moiety. This stepwise protection is critical for regioselective functionalization of the proline scaffold .
Q. Which analytical techniques are most reliable for quantifying methyl ester content in derivatives like this compound?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. GC-MS is particularly effective for volatile methyl esters, while HPLC with UV detection (e.g., at 210 nm) can quantify ester content based on calibration curves. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, especially for distinguishing regioisomers .
Q. How does the steric hindrance of 4,4-dimethyl substituents influence the reactivity of L-proline derivatives in peptide coupling reactions?
The 4,4-dimethyl groups increase steric hindrance, which can slow down coupling reactions by restricting access to the α-amino group. This necessitates the use of activating agents (e.g., HATU, DCC) or elevated temperatures to achieve efficient amide bond formation. However, this hindrance also improves stereochemical control during synthesis .
Advanced Research Questions
Q. What experimental design strategies (e.g., Taguchi method) are optimal for maximizing the yield of this compound synthesis?
The Taguchi method, using orthogonal arrays (e.g., L9), can systematically optimize parameters like catalyst concentration, solvent polarity, and reaction temperature. For example, a study on methyl ester synthesis identified catalyst concentration as the most influential parameter (77.6% contribution via ANOVA), with optimal conditions including KOH (1.5 wt%), 60°C, and a 1:6 molar ratio of alcohol to substrate. Signal-to-noise (S/N) ratios and ANOVA validate robustness .
Q. How do pH and temperature affect the stability of the methyl ester group in this compound during storage or reaction conditions?
Kinetic studies on similar methyl esters (e.g., phenylalanine methyl ester) show maximum stability at pH 3–4, with degradation via hydrolysis accelerating under acidic (pH < 2) or basic (pH > 8) conditions. At 25°C, t₉₀ (time for 10% degradation) is ~53 days at pH 4. Elevated temperatures (e.g., 40°C) reduce stability significantly, requiring controlled storage at ≤4°C .
Q. What methodologies are effective for modifying the 4-position of L-proline derivatives (e.g., introducing thiol or methylthiol groups) while retaining Boc protection?
Post-functionalization of the 4-position can be achieved via radical thiol-ene reactions or nucleophilic substitution. For example, (4S)-1-Boc-4-mercapto-L-proline methyl ester is synthesized using tert-butylthiol under UV irradiation. The Boc group remains intact due to its stability under neutral to mildly acidic conditions, but rigorous exclusion of moisture is critical to prevent deprotection .
Q. How can contradictions in reported yields for Boc-protected proline derivatives be resolved through mechanistic or kinetic analysis?
Discrepancies often arise from differences in catalyst purity, solvent drying, or reaction time. Kinetic profiling (e.g., rate constants for Boc deprotection under varying acid concentrations) and sensitivity analysis (via Monte Carlo simulations) can identify critical variables. For example, residual water in DCM during Boc removal can reduce yields by 15–20% .
Methodological Tables
| Parameter | Optimal Level | Contribution to Yield | Reference |
|---|---|---|---|
| Catalyst concentration | 1.5 wt% (KOH) | 77.6% | |
| Reaction temperature | 60°C | 12.3% | |
| Molar ratio (alcohol:substrate) | 1:6 | 6.8% |
| Analytical Technique | Key Metrics | Limitations |
|---|---|---|
| GC-MS | LOD: 0.1 ppm; LOQ: 0.3 ppm | Requires derivatization |
| HPLC-UV | RSD < 2%; Retention time: 8.2 min | Limited to non-volatile esters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
